molecular formula C21H15N3 B1590726 1,3,5-Tri(pyridin-4-yl)benzene CAS No. 170165-84-1

1,3,5-Tri(pyridin-4-yl)benzene

Cat. No. B1590726
M. Wt: 309.4 g/mol
InChI Key: ZMQLKBAJUGKDDO-UHFFFAOYSA-N
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Description

1,3,5-Tri(pyridin-4-yl)benzene is an organic compound with the chemical formula C21H15N3 . It consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions.


Synthesis Analysis

The synthesis of 1,3,5-Tri(pyridin-4-yl)benzene is complex and typically involves multi-step reactions . The process begins with the introduction of three pyridyl functional groups onto the benzene ring through nucleophilic aromatic substitution reactions. Further chemical transformations are then carried out in a stepwise manner to obtain the final product .


Molecular Structure Analysis

The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. The molecular weight of 1,3,5-Tri(pyridin-4-yl)benzene is 309.36 .


Chemical Reactions Analysis

1,3,5-Tri(pyridin-4-yl)benzene can act as a coordinating ligand to form complexes with transition metal ions. It can also be used to prepare polymers through coordination polymerization reactions .


Physical And Chemical Properties Analysis

1,3,5-Tri(pyridin-4-yl)benzene has a predicted density of 1.167±0.06 g/cm3 , a melting point of >300 °C , and a boiling point of 488.6±40.0 °C .

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

    • Application: This compound can be employed as a component in the synthesis of luminescent materials, including OLEDs or fluorescent dyes for sensing and imaging applications .
    • Results: The outcomes would also depend on the specific application. In general, the use of this compound can enhance the performance of OLEDs or the sensitivity of fluorescent dyes .
  • Organic Photovoltaics (OPV)

    • Application: It can be used as a building block or donor material in the active layer of OPV devices .
    • Results: The use of this compound can improve the efficiency of OPV devices .
  • Coordination Chemistry and Coordination Polymers

    • Application: It is mainly used in organic synthesis for coordination chemistry and the preparation of coordination polymers . It can act as a coordinating ligand to form complexes with transition metal ions, and through coordination polymerization reactions, polymers can be prepared .
    • Method: The preparation method of this compound is relatively complex and usually involves multi-step reactions .
    • Results: This compound has potential application value in material science and catalytic chemistry .
  • Electron-Transport Layer and Hole-Blocking Layer Material

    • Application: With a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups, 1,3,5-Tri(pyridin-4-yl)benzene is widely used as an electron-transport layer and hole-blocking layer material in organic electronic devices .
    • Results: The use of this compound can enhance the performance of organic electronic devices, such as OLEDs, OPV and perovskite solar cells .
  • Catalysts

    • Application: The unique structure of 1,3,5-Tri(pyridin-4-yl)benzene offers diverse applications, including its use as a catalyst.
    • Results: The use of this compound can enhance the efficiency of certain chemical reactions.
  • Supramolecular Assemblies

    • Application: 1,3,5-Tri(pyridin-4-yl)benzene can be used in the formation of supramolecular assemblies.
    • Results: The use of this compound can lead to the formation of novel supramolecular structures with potential applications in various fields.
  • Organic Synthesis

    • Application: 1,3,5-Tri(pyridin-4-yl)benzene is used in organic synthesis .
    • Results: The use of this compound can lead to the synthesis of a variety of organic compounds .
  • Preparation of Coordination Compounds

    • Application: It can act as a coordinating ligand to form complexes with transition metal ions .
    • Results: The use of this compound can lead to the formation of novel coordination compounds with potential applications in various fields .
  • Preparation of Polymers

    • Application: Through coordination polymerization reactions, polymers can be prepared .
    • Results: The use of this compound can lead to the formation of novel polymers with potential applications in various fields .

Future Directions

1,3,5-Tri(pyridin-4-yl)benzene has potential applications in material science and catalytic chemistry . Its use as an electron-transport layer and hole-blocking layer material in organic electronic devices suggests it could play a significant role in the development of future electronic devices .

properties

IUPAC Name

4-(3,5-dipyridin-4-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQLKBAJUGKDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514384
Record name 4,4',4''-(Benzene-1,3,5-triyl)tripyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(pyridin-4-yl)benzene

CAS RN

170165-84-1
Record name 4,4',4''-(Benzene-1,3,5-triyl)tripyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Lee, JH Hwang, D Lee, I Kim, J Park, E Lee… - …, 2022 - ACS Publications
A porphyrin tripod (DP Zn T) connected through a triazole bridge was prepared as a monomeric building block for guest-induced supramolecular polymerization. Although the lone pair …
Number of citations: 1 pubs.acs.org
J Ning, B Antoinea, R Laurent - mapyro.chimie.unistra.fr
Electrogenerated radical cation as well as dication porphyrin using porphyrin such as zinc-5, 15-di-p-tolyl porphyrin are powerful electrophiles which can rapidly react with nucleophiles …
Number of citations: 0 mapyro.chimie.unistra.fr
M Rafiq, Z Chen, H Tang, Z Hu, X Zhang… - ACS Applied Polymer …, 2019 - ACS Publications
We report here a series of water–alcohol-soluble hyperbranched polyelectrolytes, which can be used as both cathode interfacial materials (CIMs) in polymer solar cells (PSCs) and …
Number of citations: 30 pubs.acs.org
YY Zhang, Q Liu, LY Zhang, YM Bao, JY Tan… - Dalton …, 2021 - pubs.rsc.org
Three new NiII/CoII-metal organic frameworks were self-assembled by the reaction of C3 symmetric 1,3,5-tribenzoic acid (H3BTC) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-TPT) ligands …
Number of citations: 11 pubs.rsc.org
JH Liu, T Tu, YL Shen, B Tu, DJ Qian - Langmuir, 2023 - ACS Publications
Metal-directed interfacial self-assembly of well-defined coordination polymer (CP) ultrathin films can control the metal complex arrangement and distribution at the molecular level, …
Number of citations: 1 pubs.acs.org
YS Wei, M Zhang, PQ Liao, RB Lin, TY Li… - Nature …, 2015 - nature.com
Controlling chemical reactions by the supramolecular confinement effects of nanopores has attracted great attention. Here we show that open metal sites in porous coordination …
Number of citations: 99 www.nature.com
S Elli - 2022 - politesi.polimi.it
in italiano Gli studi sui policatenani sono iniziati a metà degli anni'50 e hanno sempre incuriosito gli esperti per la loro interessante struttura e difficoltà sintetica. I policatenani sono …
Number of citations: 0 www.politesi.polimi.it
N Xia, J Han, F Xie, G Gong, L Wang… - … Applied Materials & …, 2022 - ACS Publications
The structural diversity and the various applications of organic frameworks have attracted much attention in recent years. Recently, halogen-bonded organic frameworks (XOFs) became …
Number of citations: 4 pubs.acs.org
T Liu, K Wu, L Wang, H Fan, YG Zhou, Z Yu - Organometallics, 2019 - ACS Publications
Using a coordinatively unsaturated 16-electron mononuclear ruthenium(II)-pyrazolyl-imidazolyl-pyridine complex [Ru(II)–NNN] as the building block and oligopyridines as the …
Number of citations: 8 pubs.acs.org
D Zhou, H Zhang, F Yang, W You, Z Xu, H Xu… - Journal of Materials …, 2022 - pubs.rsc.org
The electron transport layers (ETLs) of non-fullerene organic solar cells (NOSCs) are crucial to modulate the work function (WF) of the electrode and restrict the recombination of electron…
Number of citations: 5 pubs.rsc.org

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